Methyl 3-oxopiperazine-2-carboxylate
Overview
Description
“Methyl 3-oxopiperazine-2-carboxylate”, commonly abbreviated as MOPC, is a versatile compound that has gained significant attention from the scientific community due to its unique physical, chemical, and biological properties1. It has a molecular formula of C6H10N2O3 and a molecular weight of 158.16 g/mol1.
Synthesis Analysis
While there are no specific papers detailing the synthesis of Methyl 3-oxopiperazine-2-carboxylate, related compounds such as pyrrolopyrazine derivatives have been synthesized through various routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation2. Another related compound, methyl (2R*,3R*)-3-(3-nitrophenyl)-5-oxopyrrolidine-2-carboxylate, was obtained from compound 1f3.
Molecular Structure Analysis
The molecular structure of Methyl 3-oxopiperazine-2-carboxylate is not explicitly mentioned in the retrieved papers. However, related compounds such as Methyl 2-piperazinecarboxylate have a molecular formula of CHNO, an average mass of 144.172 Da, and a monoisotopic mass of 144.089874 Da4.Chemical Reactions Analysis
Specific chemical reactions involving Methyl 3-oxopiperazine-2-carboxylate are not detailed in the retrieved papers. However, carboxylate formation reactions, which could potentially involve this compound, are known to occur with carboxylic acids and salts having alkyl chains longer than six carbons5.Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 3-oxopiperazine-2-carboxylate are not detailed in the retrieved papers. However, it is known that the compound has a molecular weight of 158.16 g/mol1.Scientific Research Applications
Synthesis of Novel Compounds
Methyl 3-oxopiperazine-2-carboxylate has been utilized in the synthesis of novel compounds. For instance, it is involved in the creation of methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates, which are not previously described compounds with potential applications in various fields (Svetlana et al., 2015).
Facile Synthesis of Structurally Diverse Compounds
Methyl 3-oxopiperazine-2-carboxylate is also central in facilitating the synthesis of structurally diverse 5-oxopiperazine-2-carboxylates, which serve as dipeptide mimics and templates. This synthesis approach is notable for its simplicity and efficiency, leading to compounds with a wide range of potential applications (Michael Limbach et al., 2009).
Peptidomimetics Synthesis
The compound is instrumental in the enantioselective synthesis of peptides containing the 3-substituted 2-oxopiperazine system. This method is significant for producing tripeptide analogues with a variety of alkyl side chains, opening avenues for new drug development (A. Pohlmann et al., 1997).
Development of Bioactive Products
Research has also focused on the role of methyl 3-oxopiperazine-2-carboxylate in the synthesis of bioactive products. For instance, its derivatives, 2-oxopiperazines, are important pharmacophores found in numerous bioactive compounds. The potency of these compounds often depends on the nature and position of their substituents, which can be manipulated through synthetic routes using methyl 3-oxopiperazine-2-carboxylate (C. Cézard et al., 2016).
Solid-Phase Synthesis
There are studies reporting the solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines using methyl 3-oxopiperazine-2-carboxylate. This synthetic strategy is pivotal in the production of diastereomerically pure 2-oxopiperazine, a critical step in the development of various pharmaceutical compounds (N. Khan et al., 2002).
Safety And Hazards
Specific safety and hazard information for Methyl 3-oxopiperazine-2-carboxylate is not available in the retrieved papers. However, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar compounds67.
Future Directions
While specific future directions for Methyl 3-oxopiperazine-2-carboxylate are not mentioned in the retrieved papers, related compounds such as peptide-drug conjugates are being explored for targeted cancer therapy8. Additionally, pyrazine-based small molecules are being designed and synthesized for potential use as cytotoxic agents9.
properties
IUPAC Name |
methyl 3-oxopiperazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h4,7H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCNAGDUHUJERU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)NCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40667914 | |
Record name | Methyl 3-oxopiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40667914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxopiperazine-2-carboxylate | |
CAS RN |
41817-92-9 | |
Record name | Methyl 3-oxopiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40667914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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